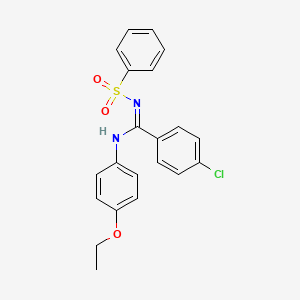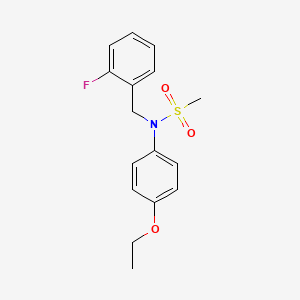![molecular formula C19H15F3N4O4 B5499034 2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)
2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section would typically provide an overview of the compound , including its relevance, typical applications (excluding drug use and dosage as per your request), and general chemical significance. Given the absence of direct matches, insights are based on related pyrimidinone derivatives which share similar structural features and may have analogous properties and synthesis methods.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves multistep reactions, starting from simple precursors. For example, Savant et al. (2015) describe the synthesis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, highlighting the use of 1-(2-hydroxyphenyl)-2-nitroethanone, benzaldehyde, urea, and etidronic acid as catalysts, showcasing typical reactants and catalysts used in such syntheses (Savant, Gowda, Anandalwar, Prasad, Shah, & Naliapara, 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrimidinone derivatives, as shown through X-ray diffraction studies, reveals details about crystallization, molecular conformation, and intramolecular interactions. For instance, the study by Savant et al. (2015) provides detailed crystallographic information, showcasing the molecule's conformation and crystallization pattern, which is crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving pyrimidinone derivatives can vary widely, depending on the substituents and reaction conditions. For example, Artem’eva and Petrova (2022) synthesized a 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone derivative, exploring its reactivity and providing insights into potential chemical transformations and properties of similar compounds (Artem’eva & Petrova, 2022).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. The synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from related pyridine-containing compounds as described by Huang et al. (2017), provide valuable insights into the physical properties that can be expected from similar pyrimidinone derivatives (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of pyrimidinone derivatives, are key to their utility in various chemical contexts. The work by Kalgutkar et al. (2010) on the synthesis and structure-activity relationship studies of 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones as antagonists highlights the importance of understanding the chemical properties for therapeutic applications, even though drug-related applications are excluded from this discussion (Kalgutkar et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(E)-2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O4/c1-10-8-12(6-7-15-23-17(27)16(26(29)30)18(28)24-15)11(2)25(10)14-5-3-4-13(9-14)19(20,21)22/h3-9H,1-2H3,(H2,23,24,27,28)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQMSHDTHQEJNE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
![N-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5498989.png)
![5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
![N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5499001.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5499050.png)

